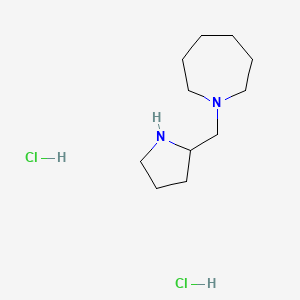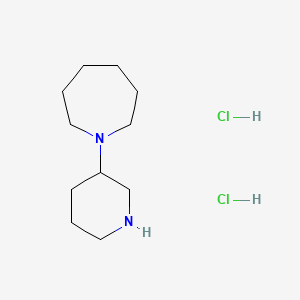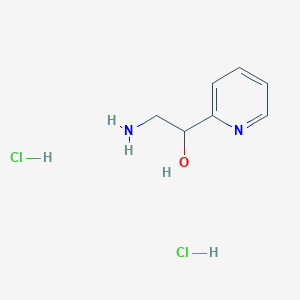![molecular formula C15H22ClNO2 B1441684 1-{4-[2-(3-ピペリジニル)エトキシ]フェニル}-1-エタノン塩酸塩 CAS No. 1219968-14-5](/img/structure/B1441684.png)
1-{4-[2-(3-ピペリジニル)エトキシ]フェニル}-1-エタノン塩酸塩
説明
1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
骨粗鬆症治療研究
この化合物は、骨粗鬆症治療の可能性について研究されています。 卵巣摘出ラットを用いた研究では、骨量の減少と血清オステオカルシンの増加を有意に抑制し、これは骨代謝の指標です 。これは、閉経後骨粗鬆症の治療法の開発における有用性を示唆しています。
分析化学
分析化学の分野では、この化合物はクロマトグラフィーや質量分析の基準物質として使用されています。 複雑な混合物の同定と定量に役立ち、製薬分析において重要な役割を果たすことができます .
神経薬理学
ピペリジン部分を有しているため、この化合物は神経薬理学的な用途がある可能性があります。 ピペリジン誘導体は、様々な神経伝達物質系と相互作用することが知られており、この化合物は神経疾患の研究対象となる可能性があります .
創薬
この化合物の構造は、特に新しい治療薬の足場として、創薬における潜在的な使用を示唆しています。 フェニル基とピペリジニル基は、溶解性や有効性などの薬物特性を高めるために修飾できます .
分子生物学研究
分子生物学では、この化合物は細胞シグナル伝達経路に関連する研究に使用できます。 細胞膜を透過する能力により、細胞内プロセスのモジュレーターとして機能する可能性があります .
安全性と毒性
安全性と毒性の研究においても重要です。 化学化合物として、その毒性、代謝、生物系との相互作用を理解することは、安全な医薬品を開発するために不可欠です .
作用機序
Target of Action
The primary targets of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride are the human estrogen receptors α and β . These receptors play a crucial role in the regulation of reproductive and non-reproductive tissues .
Mode of Action
1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride binds with high affinity to the human estrogen receptors α and β . This binding results in a series of biochemical reactions that lead to changes in the body’s response to estrogens and selective estrogen receptor modulators .
Biochemical Pathways
The compound’s interaction with the estrogen receptors affects several biochemical pathways. These pathways are involved in the regulation of body weight, uterine health, serum cholesterol levels, and bone density .
Pharmacokinetics
Studies in ovariectomized rats have shown that the compound, when administered orally at doses of 01–1 mg/kg per day for 4 weeks, significantly reduced bone loss in the lumbar spine L1–4 and increased serum osteocalcin . These effects suggest that the compound has good bioavailability and can effectively reach its target tissues.
Result of Action
The action of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride results in beneficial effects on bone and cholesterol levels, while maintaining antagonist effects on the uterus . In ovariectomized rats, the compound significantly reduced bone loss and serum cholesterol levels .
生化学分析
Biochemical Properties
1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind with high affinity to human estrogen receptors α and β, with dissociation constants of 0.041 and 0.157 nM, respectively . This binding interaction suggests that 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride can modulate estrogen receptor activity, potentially influencing estrogen-related signaling pathways and physiological processes.
Cellular Effects
The effects of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride on various types of cells and cellular processes have been studied extensively. In immature rats, this compound demonstrated full estrogen antagonism without significant uterine stimulatory activity . Additionally, in ovariectomized rats, it significantly reduced bone loss and serum osteocalcin levels, indicating its potential to influence bone metabolism and cellular signaling pathways related to bone health . These findings suggest that 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride can modulate cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride exerts its effects through binding interactions with estrogen receptors. This binding leads to the inhibition of estrogen receptor activity, resulting in changes in gene expression and cellular responses . The compound’s high affinity for estrogen receptors α and β suggests that it can effectively compete with endogenous estrogens, thereby modulating estrogen-dependent signaling pathways and physiological processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride have been observed in various laboratory settings. In ovariectomized rats, the compound was administered at doses ranging from 0.1 to 1 mg/kg per day for four weeks . During this period, it significantly reduced bone loss and serum osteocalcin levels, indicating its sustained efficacy over time. These findings suggest that 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is stable and maintains its biological activity over extended periods in laboratory settings.
Dosage Effects in Animal Models
The effects of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride vary with different dosages in animal models. In ovariectomized rats, doses of 0.1 to 1 mg/kg per day were effective in reducing bone loss and serum osteocalcin levels These results indicate that the compound has a dose-dependent effect on bone metabolism and cellular function
Metabolic Pathways
1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is involved in metabolic pathways related to estrogen receptor signaling. By binding to estrogen receptors, it modulates the activity of enzymes and cofactors involved in estrogen metabolism . This interaction can influence metabolic flux and metabolite levels, potentially affecting various physiological processes regulated by estrogen signaling.
Transport and Distribution
The transport and distribution of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s high affinity for estrogen receptors suggests that it may be preferentially localized to tissues with high estrogen receptor expression . This localization can affect its accumulation and biological activity in specific tissues, potentially influencing its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is determined by its targeting signals and post-translational modifications. The compound’s binding to estrogen receptors suggests that it may be localized to the nucleus, where it can modulate gene expression and cellular responses . Additionally, its interactions with other biomolecules may direct it to specific compartments or organelles, influencing its activity and function within the cell.
特性
IUPAC Name |
1-[4-(2-piperidin-3-ylethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)14-4-6-15(7-5-14)18-10-8-13-3-2-9-16-11-13;/h4-7,13,16H,2-3,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRAYSYCIWQQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


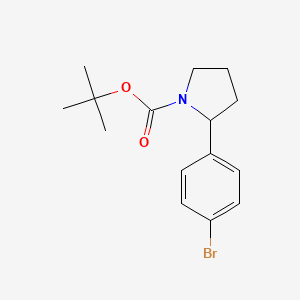


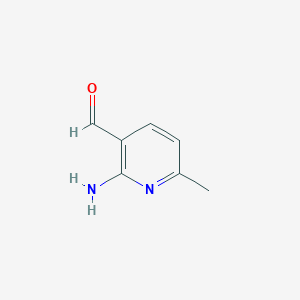

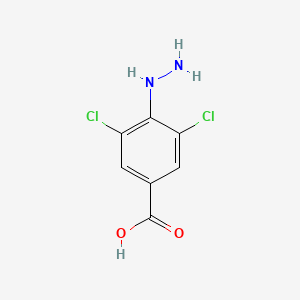
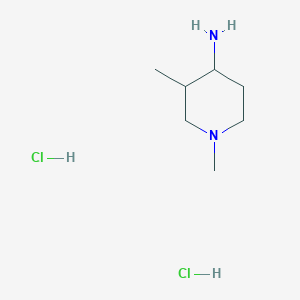
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)
